N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Overview
Description
N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is an organic compound characterized by the presence of bromine, methoxy, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves a multi-step process. One common method includes the reaction of 3-bromophenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide.
Reduction: Formation of N-phenyl-2-((4-methoxyphenyl)sulfonyl)acetamide.
Substitution: Formation of N-(3-aminophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide.
Scientific Research Applications
N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to inhibition of its activity. Additionally, the bromine and methoxy groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide can be compared with similar compounds such as:
N-(3-chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-bromophenyl)-2-((4-hydroxyphenyl)sulfonyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(3-bromophenyl)-2-((4-methoxyphenyl)sulfonyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c1-21-13-5-7-14(8-6-13)22(19,20)10-15(18)17-12-4-2-3-11(16)9-12/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBDLWZRCIDWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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